1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
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Overview
Description
1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a complex organic compound featuring a thiadiazole ring, a piperazine ring, and a 3,4-dimethoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as triazole derivatives, are often present in bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
It’s known that triazole derivatives, which this compound contains, produce a variety of biological effects . These effects are due to their structural characteristics that make it easier to bind with target molecules .
Biochemical Pathways
The synthesis of β-heteroarylated carbonyl compounds, which this compound is a part of, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles, nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles, or conjugate addition of N-heterocycles to α,β-unsaturated ketones .
Pharmacokinetics
The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring .
Result of Action
Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Action Environment
The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the formation of the thiadiazole ring followed by the introduction of the piperazine and 3,4-dimethoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under controlled conditions.
Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.
Aromatic Substitution: Attachment of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazole: Shares the thiadiazole and 3,4-dimethoxyphenyl groups but lacks the piperazine ring.
1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-triazol-5-yl}piperazine: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness: 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is unique due to the combination of its thiadiazole and piperazine rings, along with the 3,4-dimethoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-12-4-3-11(9-13(12)21-2)10-14-17-15(22-18-14)19-7-5-16-6-8-19/h3-4,9,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJASVVJXZETIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NSC(=N2)N3CCNCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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